(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
The compound (1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule featuring a pyrazolopyridine core fused with a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common approach starts with the preparation of the pyrazolopyridine core, which can be synthesized through cyclization reactions involving hydrazines and diketones . The quinoline derivative is often prepared separately through Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .
The final step involves coupling the pyrazolopyridine and quinoline moieties. This can be achieved through a nucleophilic substitution reaction where the methanone linker is introduced under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methanone linker or the methyl groups on the pyrazolopyridine ring.
Reduction: Reduction reactions can target the carbonyl group in the methanone linker, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolopyridine core and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline structure are known for their diverse pharmacological properties.
Uniqueness
(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone: is unique due to its combination of two bioactive heterocyclic systems, which may confer synergistic effects not seen in simpler analogs .
Properties
Molecular Formula |
C23H28N4O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C23H28N4O/c1-5-6-12-27-22-21(17(4)25-27)19(14-16(3)24-22)23(28)26-11-7-8-18-13-15(2)9-10-20(18)26/h9-10,13-14H,5-8,11-12H2,1-4H3 |
InChI Key |
AHXQNRJJAFIMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCCC4=C3C=CC(=C4)C)C |
Origin of Product |
United States |
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